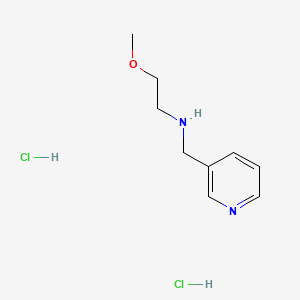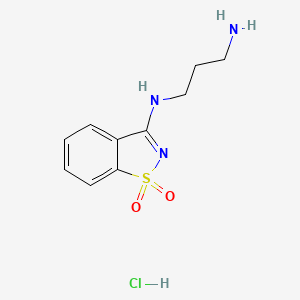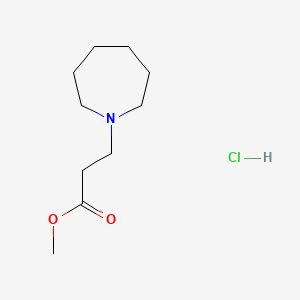
N'-(1,1-dioxo-1,2-benzothiazol-3-yl)hexane-1,6-diamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “N'-(1,1-dioxo-1,2-benzothiazol-3-yl)hexane-1,6-diamine;hydrochloride” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of N'-(1,1-dioxo-1,2-benzothiazol-3-yl)hexane-1,6-diamine;hydrochloride likely involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactions, high-throughput screening, and automated synthesis techniques to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
N'-(1,1-dioxo-1,2-benzothiazol-3-yl)hexane-1,6-diamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the functional groups involved.
Scientific Research Applications
N'-(1,1-dioxo-1,2-benzothiazol-3-yl)hexane-1,6-diamine;hydrochloride has numerous applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N'-(1,1-dioxo-1,2-benzothiazol-3-yl)hexane-1,6-diamine;hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction. Understanding the molecular targets and pathways involved is crucial for developing new therapeutic applications and optimizing its use in research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N'-(1,1-dioxo-1,2-benzothiazol-3-yl)hexane-1,6-diamine;hydrochloride include other chemical entities with comparable structures and properties. These may include analogs or derivatives that share a common core structure but differ in specific functional groups or substituents.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties and applications. Compared to similar compounds, it may exhibit distinct reactivity, biological activity, or industrial utility, making it valuable for specific research and development purposes.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Understanding its synthesis, reactions, applications, and mechanism of action is essential for leveraging its full potential in research and industry. By comparing it with similar compounds, researchers can identify its unique properties and explore new avenues for its use.
Properties
IUPAC Name |
N'-(1,1-dioxo-1,2-benzothiazol-3-yl)hexane-1,6-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S.ClH/c14-9-5-1-2-6-10-15-13-11-7-3-4-8-12(11)19(17,18)16-13;/h3-4,7-8H,1-2,5-6,9-10,14H2,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPADFAUZYAVGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenol (HCl)](/img/structure/B8087716.png)









![4-methylbenzenesulfonate;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole](/img/structure/B8087791.png)


